molecular formula C29H31FN2O4 B10881335 2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-methoxy-2,5-dimethylbenzyl)piperazino]-1-ethanone

2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-methoxy-2,5-dimethylbenzyl)piperazino]-1-ethanone

Cat. No.: B10881335
M. Wt: 490.6 g/mol
InChI Key: JBBPLGAQIRBPFS-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-methoxy-2,5-dimethylbenzyl)piperazino]-1-ethanone is a complex organic compound that features a combination of fluorobenzoyl, phenoxy, methoxy, and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-methoxy-2,5-dimethylbenzyl)piperazino]-1-ethanone typically involves multiple steps:

    Formation of the Fluorobenzoyl Intermediate: This step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride.

    Coupling with Phenol: The 4-fluorobenzoyl chloride is then reacted with phenol in the presence of a base such as pyridine to form 4-(4-fluorobenzoyl)phenol.

    Etherification: The 4-(4-fluorobenzoyl)phenol is then reacted with 2-chloroethanol to form 2-[4-(4-fluorobenzoyl)phenoxy]ethanol.

    Piperazine Coupling: Finally, the 2-[4-(4-fluorobenzoyl)phenoxy]ethanol is reacted with 4-(4-methoxy-2,5-dimethylbenzyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazino groups.

    Reduction: Reduction reactions can occur at the fluorobenzoyl group, potentially converting it to a fluorobenzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy and piperazino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted phenoxy or piperazino derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets such as enzymes or receptors.

    Materials Science: The compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

    Biological Research: The compound may be used as a tool in biological research to study cellular processes or as a probe in imaging studies.

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-methoxy-2,5-dimethylbenzyl)piperazino]-1-ethanone would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The fluorobenzoyl and piperazino groups may play key roles in binding to these targets, while the methoxy and phenoxy groups may influence the compound’s overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-methoxy-2,5-dimethylbenzyl)piperazino]-1-ethanone is unique due to its combination of fluorobenzoyl, phenoxy, methoxy, and piperazino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H31FN2O4

Molecular Weight

490.6 g/mol

IUPAC Name

2-[4-(4-fluorobenzoyl)phenoxy]-1-[4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C29H31FN2O4/c1-20-17-27(35-3)21(2)16-24(20)18-31-12-14-32(15-13-31)28(33)19-36-26-10-6-23(7-11-26)29(34)22-4-8-25(30)9-5-22/h4-11,16-17H,12-15,18-19H2,1-3H3

InChI Key

JBBPLGAQIRBPFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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